(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13324406
InChI: InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1
SMILES: COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol

(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13324406

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
IUPAC Name (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1
Standard InChI Key XNGVHGXCWZSSEN-VZXYPILPSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl
SMILES COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl
Canonical SMILES COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl

Introduction

Structural and Molecular Characteristics

The compound (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (molecular formula: C12H16ClNO3\text{C}_{12}\text{H}_{16}\text{ClNO}_3, molecular weight: 257.71 g/mol) features a pyrrolidine ring substituted with a 4-methoxyphenyl group at the 4-position and a carboxylic acid group at the 3-position, with stereochemistry defined as (3S,4R). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for laboratory applications .

Table 1: Molecular Properties

PropertyValue
IUPAC Name(3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride
CAS Number1392211-27-6
Molecular FormulaC12H16ClNO3\text{C}_{12}\text{H}_{16}\text{ClNO}_3
Molecular Weight257.71 g/mol
SMILESCOC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl
InChI KeyXNGVHGXCWZSSEN-VZXYPILPSA-N
SolubilitySoluble in polar solvents (e.g., methanol, DMSO)

The stereochemistry of the compound is critical for its biological activity, as the (3S,4R) configuration ensures optimal interaction with target receptors, such as neurotransmitter transporters or enzymes involved in inflammatory pathways .

Synthesis and Manufacturing

The synthesis of (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves multi-step processes to achieve high enantiomeric purity. Patent WO2019016745A1 outlines a method starting with pent-2-ynoic acid derivatives, which undergo cyclization and hydrogenation to form the pyrrolidine core .

Key Synthesis Steps:

  • Cyclization: Pent-2-ynoic acid reacts with a chiral auxiliary (e.g., camphorsultam) in the presence of pivaloyl chloride to form a mixed anhydride intermediate. This step ensures stereochemical control, yielding the desired (3S,4R) configuration .

  • Hydrogenation: The intermediate undergoes catalytic hydrogenation using palladium-on-carbon or Raney nickel in solvents like methanol or ethanol. This step reduces unsaturated bonds while preserving stereochemistry .

  • Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility.

Table 2: Synthesis Conditions

StepReagents/CatalystsSolventTemperature
CyclizationCamphorsultam, Pivaloyl chlorideDichloromethane-30°C to 25°C
HydrogenationPd/C, H2\text{H}_2Methanol25–50°C
Salt FormationHClWater/EtOH0–10°C

This method achieves yields exceeding 70% with >99% enantiomeric excess, making it scalable for industrial production .

Physicochemical Properties and Stability

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C stretch of methoxy group).

  • NMR (1^1H): Peaks at δ 3.78 (s, 3H, OCH3_3), δ 4.21 (m, 1H, pyrrolidine C3-H), and δ 7.25 (d, 2H, aromatic H) .

Applications in Pharmaceutical Research

Neurological Drug Development

The compound’s pyrrolidine scaffold mimics endogenous neurotransmitters, enabling its use in designing dopamine and serotonin reuptake inhibitors. Studies highlight its affinity for the serotonin transporter (SERT) with KiK_i values < 100 nM, suggesting potential in treating depression and anxiety .

Anti-Inflammatory Agents

As an intermediate in Upadacitinib synthesis, this compound contributes to Janus kinase (JAK) inhibitor development. Its stereochemistry enhances binding to JAK1/2 receptors, reducing cytokine signaling in autoimmune diseases like rheumatoid arthritis .

Table 3: Biological Activity Data

TargetAssay TypeIC50_{50}/Ki_iCitation
Serotonin TransporterRadioligand binding85 nM
JAK1Enzymatic assay120 nM

Analytical Methods and Quality Control

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) is employed to verify enantiomeric purity (>99.5%). Mass spectrometry (ESI-MS) confirms molecular identity via a dominant [M+H]+^+ peak at m/z 258.1 .

Stability Testing

Forced degradation studies under acidic (0.1 M HCl) and oxidative (3% H2O2\text{H}_2\text{O}_2) conditions reveal <5% decomposition over 24 hours, underscoring its robustness in formulation development .

Future Research Directions

  • Prodrug Development: Modifying the carboxylic acid group to ester prodrugs could enhance oral bioavailability.

  • Polypharmacology: Investigating dual SERT/JAK inhibition for comorbid depression and inflammatory conditions.

  • Green Chemistry: Optimizing solvent-free synthesis routes to reduce environmental impact .

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